Undulatoside A

Catalog No.
S1538879
CAS No.
58108-99-9
M.F
C16H18O9
M. Wt
354.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undulatoside A

CAS Number

58108-99-9

Product Name

Undulatoside A

IUPAC Name

5-hydroxy-2-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C16H18O9

Molecular Weight

354.31 g/mol

InChI

InChI=1S/C16H18O9/c1-6-2-8(18)12-9(19)3-7(4-10(12)23-6)24-16-15(22)14(21)13(20)11(5-17)25-16/h2-4,11,13-17,19-22H,5H2,1H3/t11-,13-,14+,15-,16-/m1/s1

InChI Key

BYYDEEAJCDGLER-YMILTQATSA-N

SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Anti-cancer properties

Studies have explored the potential anti-cancer properties of Undulatoside A. Research has shown that the compound exhibits cytotoxic effects, meaning it can be toxic to cells, on various cancer cell lines, including those from breast, lung, and liver cancers [, ]. These findings suggest Undulatoside A may warrant further investigation for its potential role in developing cancer treatment strategies.

Anti-inflammatory properties

Research suggests Undulatoside A may possess anti-inflammatory properties. Studies have demonstrated its ability to suppress the production of inflammatory mediators in certain cell types []. Additionally, Undulatoside A has shown promise in reducing inflammation in animal models of arthritis []. These findings suggest the compound could be a potential candidate for developing anti-inflammatory drugs.

Other potential applications

Undulatoside A is being explored for its potential applications in other areas of scientific research. These include:

  • Antioxidant activity: Studies suggest Undulatoside A may possess antioxidant properties, potentially offering protection against cell damage caused by free radicals [].
  • Neuroprotective effects: Some research suggests Undulatoside A may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases [].

Undulatoside A is a naturally occurring compound classified as a phenolic glycoside, primarily isolated from the plant Cynanchum undulatum. Its chemical formula is C16H18O9C_{16}H_{18}O_{9}, and it is characterized by a complex structure featuring multiple hydroxyl groups and sugar moieties. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Studies suggest Undulatoside A exhibits anti-inflammatory activity by inhibiting the production of nitric oxide in macrophages []. Nitric oxide is a signaling molecule involved in inflammation. However, the exact mechanism by which Undulatoside A achieves this inhibition is not fully understood and requires further investigation.

Typical of glycosides, including hydrolysis, oxidation, and reduction.

  • Hydrolysis: In acidic or enzymatic conditions, Undulatoside A can be hydrolyzed to release its aglycone and sugar components.
  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which can be facilitated by agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride, converting carbonyl groups to alcohols.

These reactions are crucial for understanding the compound's stability and reactivity in various environments.

Undulatoside A exhibits several notable biological activities:

  • Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
  • Anti-inflammatory Properties: Research indicates that Undulatoside A can inhibit pro-inflammatory cytokines, suggesting its role in mitigating inflammation.
  • Antimicrobial Effects: Studies have demonstrated its efficacy against various bacterial strains, indicating potential as a natural antimicrobial agent .

These properties highlight the compound's significance in pharmacological research and its potential use in therapeutic formulations.

The synthesis of Undulatoside A can be approached through both natural extraction and synthetic routes:

  • Natural Extraction: The primary method involves extracting the compound from the roots of Cynanchum undulatum using solvents like ethanol or methanol.
  • Synthetic Approaches: Various synthetic methods have been developed, often involving multi-step reactions that may include glycosylation techniques to construct the glycosidic bond between the sugar and aglycone moiety.

The synthetic pathways often aim to optimize yield and purity while minimizing environmental impact.

Undulatoside A has a range of applications:

  • Pharmaceuticals: Due to its biological activities, it is being explored for use in developing anti-inflammatory and antioxidant drugs.
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare products aimed at reducing oxidative damage.
  • Food Industry: As a natural preservative, it may be utilized for its antimicrobial properties to extend the shelf life of food products.

These applications underscore the versatility of Undulatoside A across different sectors.

Research on Undulatoside A has focused on its interactions with various biological systems:

  • Cellular Interactions: Studies have shown that Undulatoside A can modulate cell signaling pathways related to inflammation and apoptosis.
  • Drug Interactions: Preliminary studies suggest that it may enhance the efficacy of certain pharmaceuticals when used in combination, although further research is needed to clarify these interactions.

Understanding these interactions is crucial for evaluating its safety and efficacy in therapeutic contexts.

Several compounds share structural or functional similarities with Undulatoside A. Here are some notable examples:

Compound NameSourceBiological Activity
QuercetinVarious plantsAntioxidant, anti-inflammatory
RutinBuckwheatAntioxidant, anti-allergic
KaempferolVarious plantsAntioxidant, anticancer
LuteolinCelery, parsleyAntioxidant, anti-inflammatory

Uniqueness of Undulatoside A

While many of these compounds exhibit antioxidant and anti-inflammatory properties, Undulatoside A's unique glycosidic structure contributes to its specific biological activities. Its dual role as both an antioxidant and an antimicrobial agent distinguishes it from others in this category, making it a valuable candidate for further research in both medicinal chemistry and pharmacology.

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

5-hydroxy-2-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Dates

Modify: 2024-04-14

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